N-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-6-methylsulfanylpyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the steps involved in the synthesis .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other substances and the conditions under which these reactions occur .Physical and Chemical Properties Analysis
This would involve studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, and reactivity with other substances) .Scientific Research Applications
Androgen Receptor Antagonists
N-arylpiperazine-1-carboxamide derivatives, including compounds with dimethylpiperazine structures, have been synthesized and evaluated for their androgen receptor (AR) antagonist activities. These compounds have shown potent AR antagonist activities and in vivo antiandrogenic properties, suggesting potential use in the treatment of prostate cancer (Kinoyama et al., 2005).
Anticancer Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for their growth inhibitory properties against various cancer cell lines. Some of these compounds exhibited potent cytotoxicity, indicating their potential as anticancer agents (Deady et al., 2003).
Fungicide Synthesis
Synthetic methods for creating pyrazole analogues of the systemic fungicide carboxin have been developed. These analogues, including compounds with dimethyl structures, were studied for their potential fungicidal applications (Huppatz, 1983).
Antiviral and Anticonvulsant Activity
Compounds structurally related to the requested chemical have been synthesized and evaluated for their antiviral and anticonvulsant activities. These studies highlight the diverse therapeutic potentials of such chemical structures (Srivastava et al., 1977; Lambert et al., 1995).
Heterocyclic Synthesis
Research has explored the utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, demonstrating the versatility of compounds with similar structures in creating diverse heterocyclic compounds of potential biological interest (Fadda et al., 2012).
Mechanism of Action
If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems.
Safety and Hazards
Properties
IUPAC Name |
N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]-6-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-12-5-6-13(2)17(9-12)23-14(3)16(11-21-23)22-19(24)15-7-8-18(25-4)20-10-15/h5-11H,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPNKXYGVSWTMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(C=N2)NC(=O)C3=CN=C(C=C3)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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